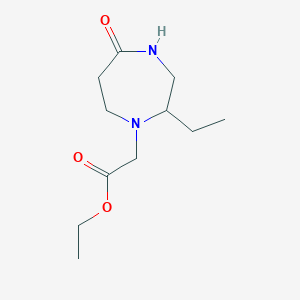

![molecular formula C18H26N2O3 B1327206 Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898789-47-4](/img/structure/B1327206.png)

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

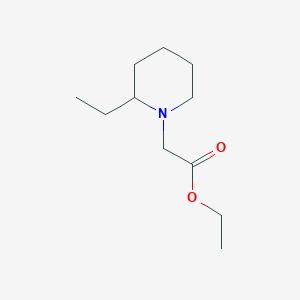

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involves a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . These methods suggest that the synthesis of Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate might also involve condensation and cyclization steps.

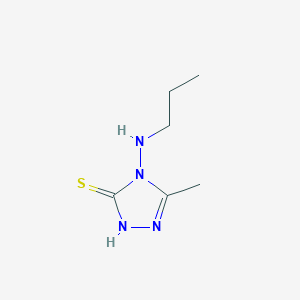

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as single crystal X-ray diffraction studies, which provide detailed information about the 3D arrangement of atoms within a crystal . The stability of these structures is frequently attributed to intermolecular interactions such as hydrogen bonding and π-π stacking . These analyses are crucial for understanding the molecular geometry and potential interaction sites of Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate.

Chemical Reactions Analysis

The chemical reactivity of ethyl carboxylate compounds can be diverse. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can undergo diazotization and coupling with various reagents to afford different heterocyclic compounds . This indicates that Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate may also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . These methods provide information about the electronic structure, molecular weight, and elemental composition. Additionally, theoretical calculations like DFT can be used to predict properties such as antioxidant activity, which can be confirmed through in vitro assays . The physical properties such as crystal system, space group, and cell dimensions are also determined through X-ray diffraction . These analyses would be relevant for Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate to predict its behavior in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Hydrogenation Studies

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has been studied in the context of hydrogenation reactions. Research by Slavinska et al. (2006) focused on hydrogenating ethyl esters of 4-phenyl- and (2-furyl)-substituted 2,4-dioxobutyric acids, leading to the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates. The process used palladium black as a catalyst, resulting in significant yields of the phenyl derivative (Slavinska et al., 2006).

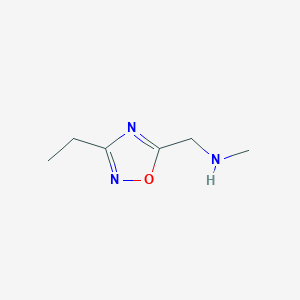

Antibacterial Activity

Patel et al. (2011) synthesized various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds and evaluated their antimicrobial activity against several bacterial and fungal species. The compounds were recognized based on analytical and spectral data and showed promising antibacterial properties (Patel, Patel & Shah, 2011).

Similarly, Kucukguzel et al. (1999) investigated ethyl 2-arylhydrazono-3-oxobutyrates for their antimicrobial properties. These compounds were tested against various bacterial strains and fungi, with some showing significant activity against Staphylococcus aureus (Kucukguzel et al., 1999).

Enzyme-Catalyzed Asymmetric Synthesis

Xia et al. (2013) explored the enzyme-catalyzed asymmetric synthesis of optically active esters using ethyl 4-phenyl-4-oxobutyrate. This research demonstrated the high enantioselectivity of certain microorganisms in reducing this compound to its hydroxy derivative, showcasing its potential in pharmaceutical intermediates (Xia et al., 2013).

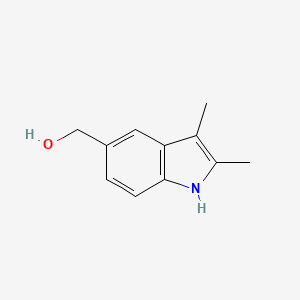

Biosynthesis in Winemaking

Fagan et al. (1981) studied the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, involving ethyl 4-oxobutyrate. This research confirmed pathways for the formation of various compounds in sherry, indicating the role of this chemical in the winemaking process (Fagan, Kepner & Webb, 1981).

Synthesis and Characterization of Derivatives

Several studies have focused on synthesizing and characterizing derivatives of ethyl 4-oxobutyrate. For instance, Stachulski (1991) described a synthetic scheme for converting ethyl 2-hydroxyimino-3-oxobutyrate into various derivatives, demonstrating the versatility of this compound in synthetic chemistry (Stachulski, 1991).

Pharmaceutical Intermediates

Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates for the development of novel anti-HIV-1 agents. These compounds showed promising activity against HIV-1, highlighting the pharmaceutical significance of ethyl 4-oxobutyrate derivatives (Danel et al., 1996).

Eigenschaften

IUPAC Name |

ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKZXXWGQOXSCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643458 |

Source

|

| Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate | |

CAS RN |

898789-47-4 |

Source

|

| Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)